molecular formula C17H16F3N3 B10914188 4-(difluoromethyl)-6-(4-fluorophenyl)-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-6-(4-fluorophenyl)-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10914188
M. Wt: 319.32 g/mol
InChI Key: NFAHHVQUDYTLCY-UHFFFAOYSA-N
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Description

4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE is a complex organic compound characterized by the presence of difluoromethyl, fluorophenyl, isopropyl, and methyl groups attached to a pyrazolo[3,4-b]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced difluoromethylation reagents and catalysts can streamline the synthesis, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 4-(TRIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE
  • 4-(DIFLUOROMETHYL)-6-(4-CHLOROPHENYL)-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE
  • 4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-1-ETHYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE

Uniqueness

The uniqueness of 4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetics, binding affinities, and biological activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C17H16F3N3

Molecular Weight

319.32 g/mol

IUPAC Name

4-(difluoromethyl)-6-(4-fluorophenyl)-3-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C17H16F3N3/c1-9(2)23-17-15(10(3)22-23)13(16(19)20)8-14(21-17)11-4-6-12(18)7-5-11/h4-9,16H,1-3H3

InChI Key

NFAHHVQUDYTLCY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(F)F)C(C)C

Origin of Product

United States

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